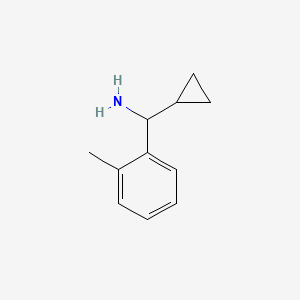

Cyclopropyl(2-methylphenyl)methanamine

Descripción

BenchChem offers high-quality Cyclopropyl(2-methylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(2-methylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2061980-20-7; 535925-73-6 |

|---|---|

Fórmula molecular |

C11H15N |

Peso molecular |

161.248 |

Nombre IUPAC |

cyclopropyl-(2-methylphenyl)methanamine |

InChI |

InChI=1S/C11H15N/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9,11H,6-7,12H2,1H3 |

Clave InChI |

DIDFGEMIEMUSRJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(C2CC2)N |

Solubilidad |

not available |

Origen del producto |

United States |

Cyclopropyl(2-methylphenyl)methanamine chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(2-methylphenyl)methanamine is a primary amine featuring a unique structural combination of a cyclopropyl group and a 2-methylphenyl (o-tolyl) moiety. The presence of the strained three-membered cyclopropane ring imparts distinct conformational rigidity and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. The ortho-methyl substitution on the phenyl ring further influences its steric and electronic characteristics, potentially modulating its interaction with biological targets. This guide provides a comprehensive overview of the chemical structure and known physical properties of cyclopropyl(2-methylphenyl)methanamine, offering insights for its application in research and development.

Chemical Structure and Identifiers

The chemical structure of cyclopropyl(2-methylphenyl)methanamine is characterized by a cyclopropyl ring and a 2-methylphenyl group attached to a central aminomethyl carbon.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="N"];

A -- B; B -- C; C -- D; D -- E; E -- F; F -- A; A -- G [len=1.5]; G -- H [len=0.5]; H -- I [len=0.5]; I -- G; G -- M; D -- J [len=1.5];

edge [style=invis]; K -- L; } caption: "Chemical Structure of Cyclopropyl(2-methylphenyl)methanamine"

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | cyclopropyl-(2-methylphenyl)methanamine | |

| CAS Number | 535925-73-6 | |

| Molecular Formula | C₁₁H₁₅N | |

| Molecular Weight | 161.25 g/mol | |

| Canonical SMILES | CC1=CC=CC=C1C(C2CC2)N | |

| InChI Key | DIDFGEMIEMUSRJ-UHFFFAOYSA-N |

Physical Properties

Table 2: Physical Properties

| Property | Value (Predicted for Target Compound) | Experimental Value (for Cyclopropyl(phenyl)methanamine) | Source |

| Physical State | Liquid (at 25°C, 1 atm) | Liquid | |

| Boiling Point | Not available | 103-115 °C at 760 mmHg | |

| Melting Point | Not available | Not available | |

| Density | Not available | Not available | |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | Miscible with water, methanol, ethanol, benzene, and toluene (for Cyclopropylamine). | |

| pKa | Not available | Not available | |

| XlogP | 1.9 | 1.7 |

The predicted octanol-water partition coefficient (XlogP) of 1.9 suggests that cyclopropyl(2-methylphenyl)methanamine has moderate lipophilicity.

Spectroscopic Properties

Detailed experimental spectra for cyclopropyl(2-methylphenyl)methanamine are not publicly available. This section outlines the expected spectroscopic characteristics based on its chemical structure and provides general protocols for acquiring such data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and cyclopropyl protons.

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (C₆H₄): Multiplets in the range of 7.0-7.5 ppm.

-

Methine Proton (CH-N): A multiplet, likely in the range of 2.5-3.5 ppm.

-

Methyl Protons (CH₃): A singlet around 2.3 ppm.

-

Amino Protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Cyclopropyl Protons (CH₂ and CH): Complex multiplets in the upfield region, typically between 0.2 and 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: Signals in the range of 120-145 ppm.

-

Methine Carbon (CH-N): A signal around 50-60 ppm.

-

Methyl Carbon (CH₃): A signal around 15-25 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically between 5 and 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and aromatic functionalities.

Expected IR Absorption Bands:

-

N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A band around 1590-1650 cm⁻¹.

-

C-N Stretching: A band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): m/z = 161.12.

-

[M+H]⁺: m/z = 162.13.

-

Major Fragment Ions: Loss of the cyclopropyl group, benzylic cleavage, and other fragmentations characteristic of primary amines.

Experimental Protocols

The following are general protocols for the spectroscopic characterization of a novel compound like cyclopropyl(2-methylphenyl)methanamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans may be necessary due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization method, such as Electrospray Ionization (ESI) for a softer ionization that typically preserves the molecular ion, or Electron Ionization (EI) which induces more fragmentation and provides structural information.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.

Synthesis

Applications and Future Directions

While specific applications for cyclopropyl(2-methylphenyl)methanamine have not been documented, the broader class of cyclopropylamines are known for their utility in the pharmaceutical and agrochemical industries. The unique structural and electronic properties of the cyclopropyl group can confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. For instance, the cyclopropylamine moiety is a key structural feature in the monoamine oxidase inhibitor tranylcypromine.

Given its structure, cyclopropyl(2-methylphenyl)methanamine could be explored as a building block for the synthesis of novel compounds with potential biological activity. The presence of the primary amine allows for a wide range of chemical modifications, enabling the generation of diverse chemical libraries for screening against various biological targets. Future research could focus on the synthesis and biological evaluation of derivatives of cyclopropyl(2-methylphenyl)methanamine for applications in areas such as neuroscience, oncology, and infectious diseases.

Conclusion

Cyclopropyl(2-methylphenyl)methanamine is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its chemical structure, predicted properties, and potential synthetic routes. The unique combination of the cyclopropyl and 2-methylphenyl moieties makes it an attractive scaffold for the development of novel molecules with diverse applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

PubChemLite. Cyclopropyl(2-methylphenyl)methanamine (C11H15N). Available from: [Link]

-

NextSDS. cyclopropyl(2-methylphenyl)methanamine — Chemical Substance Information. Available from: [Link]

-

PubChem. (1-{[4-(2-methylpropyl)phenyl]methyl}cyclopropyl)methanamine. Available from: [Link]

-

PubChem. (2-Phenylcyclopropyl)methanamine. Available from: [Link]

-

PubChem. [2-(2-methylcyclopropyl)cyclopropyl]methanamine. Available from: [Link]

-

Chemical Reviews. Advances in the Synthesis of Cyclopropylamines. Available from: [Link]

-

ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Available from: [Link]

-

PubChem. N-cyclopropyl-2-methylaniline. Available from: [Link]

-

PubChem. (1-P-Tolyl-cyclopropyl)-methanol. Available from: [Link]

-

PubChem. 1-Cyclopropylethanamine. Available from: [Link]

-

The Chemical Society of Japan. ポリアニリンおよびその誘導体の 1H MAS NMR. Available from: [Link]

- New Journal of Chemistry. Synthesis, crystal structure, thermal analysis, spectroscopic, optical polarizability, and DFT

Pharmacokinetic Profile of Cyclopropyl(2-methylphenyl)methanamine Derivatives

An In-Depth Technical Guide

Introduction: The Strategic Utility and Inherent Challenges of the Cyclopropylamine Scaffold

In modern medicinal chemistry, the cyclopropyl ring is a favored structural motif, prized for its ability to impart a range of beneficial properties to drug candidates.[1][2] Its rigid, three-dimensional nature can enhance binding affinity to biological targets, while the high C-H bond dissociation energy often renders it resistant to oxidative metabolism, a feature that can improve metabolic stability and prolong a compound's half-life.[3][4] This guide focuses on a specific chemical class: Cyclopropyl(2-methylphenyl)methanamine derivatives. This scaffold is of significant interest in various therapeutic areas, from central nervous system disorders to oncology.[5][6]

However, the juxtaposition of a cyclopropyl group with an amine function introduces a critical dichotomy. While offering stability, the cyclopropylamine moiety can also be a metabolic liability, prone to bioactivation pathways that generate reactive intermediates.[3] This "Jekyll and Hyde" characteristic necessitates a thorough and nuanced investigation of the pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is not merely a data-gathering exercise; it is a critical step in de-risking a development program and building a comprehensive safety and efficacy profile.

This technical guide provides researchers, scientists, and drug development professionals with a framework for comprehensively evaluating the pharmacokinetic profile of Cyclopropyl(2-methylphenyl)methanamine derivatives. We will move from the fundamental metabolic chemistry of the scaffold to detailed, field-proven experimental protocols, grounding our discussion in the causality behind each methodological choice.

Part 1: The Metabolic Fate of the Cyclopropylamine Moiety

The metabolic journey of a cyclopropylamine derivative is often complex, dictated by a competition between several enzymatic systems. The outcome of this competition determines not only the clearance rate of the parent drug but also the potential for forming pharmacologically active metabolites or toxic, reactive species.

The Double-Edged Sword: Stability vs. Bioactivation

The inherent strain of the cyclopropane ring results in shorter, stronger C-H bonds compared to those in linear alkanes.[1] This increased bond energy presents a higher activation barrier for the initial hydrogen atom abstraction step that is common in Cytochrome P450 (CYP)-mediated oxidation, often leading to enhanced metabolic stability.[3]

Conversely, the presence of the amine nitrogen provides a site for one-electron oxidation. This can initiate a cascade of reactions, including the potential for ring-opening of the adjacent cyclopropyl group.[7][8] This scission can lead to the formation of highly reactive intermediates capable of covalently binding to cellular macromolecules, a mechanism implicated in the hepatotoxicity of some drugs like trovafloxacin.[3] Therefore, a primary goal of the pharmacokinetic evaluation is to determine which of these competing pathways predominates for a given derivative.

Key Metabolic Pathways

Several enzyme families can be involved in the metabolism of cyclopropylamine-containing compounds.

-

Cytochrome P450 (CYP450)-Mediated Oxidation: This superfamily of heme-containing enzymes is a primary driver of Phase I metabolism for most small molecule drugs.[9] For cyclopropylamine derivatives, CYP-mediated reactions can include:

-

N-Dealkylation: Removal of alkyl groups from the nitrogen atom.[10]

-

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or other positions.

-

Ring-Opening: Oxidation at the nitrogen can trigger the cleavage of the cyclopropane ring, forming reactive species that may be subsequently conjugated with glutathione (GSH).[3]

-

Mechanism-Based Inactivation (MBI): A significant concern with this scaffold is the potential for time-dependent inhibition of CYP enzymes. This can occur through the formation of a nitroso metabolite that coordinates tightly to the heme iron of the enzyme, forming a metabolic intermediate complex (MIC) that renders the enzyme inactive.[11][12] This process effectively shuts down a clearance pathway and presents a high risk for drug-drug interactions. The initial step is often debated, involving either a direct single electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism.[7]

-

-

Flavin-containing Monooxygenase (FMO) System: FMOs represent an alternative pathway for N-oxidation that can also contribute to the formation of metabolites, sometimes avoiding the DDI liabilities associated with specific CYP isozymes.[3]

-

Monoamine Oxidase (MAO) Interaction: The phenylcyclopropylamine structure is the classic scaffold for MAO inhibitors, such as tranylcypromine.[13][14] Therefore, MAO-A and MAO-B can be primary metabolic enzymes for these derivatives, catalyzing an oxidative deamination.[15] It is crucial to distinguish whether this interaction is a simple metabolic pathway or a potent, mechanism-based inhibition of the MAO enzyme itself, which would have significant pharmacodynamic and safety implications.[6]

-

Phase II Conjugation: Following Phase I oxidation, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can be conjugated with polar molecules like glucuronic acid or sulfate to facilitate their excretion.[9] Reactive intermediates formed from ring-opening may be detoxified through conjugation with glutathione.[3]

Part 2: A Framework for Preclinical Pharmacokinetic Evaluation

A systematic, tiered approach is essential for building a robust pharmacokinetic package. This process begins with rapid in vitro screens to inform compound selection and progresses to definitive in vivo studies to understand whole-body disposition. All studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) standards.[16][17]

In Vitro Characterization: Establishing Intrinsic Metabolic Properties

In vitro systems using liver-derived fractions are cost-effective, high-throughput methods to assess metabolic liabilities before committing to resource-intensive animal studies.[18]

Causality & Experimental Choice: This assay provides a first look at a compound's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[19] We use liver microsomes because they are enriched with CYP and other Phase I enzymes located in the endoplasmic reticulum and are a cost-effective, readily available option for initial screening.[20] The inclusion of the cofactor NADPH is essential as it provides the reducing equivalents required for these enzymatic reactions.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock) on ice.

-

Prepare a 2X NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer (pH 7.4).

-

Prepare a 1X phosphate buffer (pH 7.4).

-

-

Incubation Setup:

-

In a 96-well plate, dilute the test compound stock solution to an intermediate concentration in buffer.

-

Add HLM to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating solution. The final concentration of the test compound should be low (e.g., 1 µM) to approximate linear kinetic conditions.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-4 fold volume of ice-cold acetonitrile containing a suitable internal standard (for analytical quantification). The organic solvent stops the enzymatic reaction by precipitating the microsomal proteins.

-

-

Sample Processing & Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the initial linear portion of this curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

-

Summarize results from in vitro assays in a clear, tabular format. This allows for direct comparison between different derivatives or species.

| Compound ID | Species | System | t½ (min) | CLint (µL/min/mg protein) |

| Derivative A | Human | HLM | 45.2 | 34.1 |

| Derivative A | Rat | RLM | 28.9 | 53.5 |

| Derivative B | Human | HLM | >120 | <12.8 |

| Verapamil (Control) | Human | HLM | 15.5 | 99.8 |

Data is hypothetical and for illustrative purposes.

In Vivo Studies: The Whole-Body Picture

While in vitro data is predictive, in vivo studies are required to understand the interplay of ADME processes in a complete biological system.[22] A rodent PK study is the standard first step.

Causality & Experimental Choice: This study design allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). We use both intravenous (IV) and oral (PO) dosing arms. The IV dose provides a direct measure of systemic clearance and distribution without the confounding factor of absorption. The PO dose allows us to assess oral absorption and first-pass metabolism by comparing its exposure (AUC) to the IV arm.[23] Cannulated animals are often used to facilitate serial blood sampling from a single animal, reducing animal usage and inter-animal variability.[22]

Step-by-Step Methodology:

-

Animal Model & Preparation:

-

Use male Sprague-Dawley rats (n=3-4 per group), fitted with jugular vein cannulas for blood collection.

-

Acclimate animals for at least 3 days prior to the study.

-

Fast animals overnight (with free access to water) before dosing.

-

-

Dose Formulation & Administration:

-

IV Group: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol in saline) for intravenous administration. Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Formulate the compound in an oral vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose (e.g., 5 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA).

-

A typical sampling schedule would be:

-

IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Immediately place samples on ice.

-

-

Plasma Preparation & Storage:

-

Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.

-

Transfer the plasma to clearly labeled cryovials and store at -80°C until bioanalysis.

-

-

Bioanalysis:

-

Develop and validate a selective and sensitive LC-MS/MS method for the quantification of the parent drug (and key metabolites, if known) in rat plasma.[24]

-

The method will typically involve a sample preparation step like protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.[25]

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

-

A summary table is the most effective way to present the final PK parameters, enabling clear interpretation of the compound's in vivo behavior.

| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |

| Cmax (ng/mL) | 250 | 180 |

| Tmax (h) | 0.08 (5 min) | 1.0 |

| AUC(0-inf) (ng*h/mL) | 450 | 1350 |

| t½ (h) | 3.5 | 3.8 |

| CL (mL/min/kg) | 37.0 | - |

| Vdss (L/kg) | 9.8 | - |

| F (%) | - | 60 |

Data is hypothetical, based on typical small molecule profiles, and for illustrative purposes. Cmax = Maximum Concentration, Tmax = Time to Cmax, AUC = Area Under the Curve, t½ = Half-life, CL = Clearance, Vdss = Volume of Distribution at Steady State, F = Bioavailability.

Characterizing Distribution and Excretion

Understanding where a drug goes and how it leaves the body is essential for a complete profile.

-

Tissue Distribution: For compounds with specific target engagement (e.g., in the brain) or potential for off-target accumulation, a tissue distribution study is performed. At the end of a PK study, various tissues (brain, liver, kidney, etc.) are harvested, homogenized, and analyzed by LC-MS/MS to determine the drug concentration in each.

-

Excretion Balance: To definitively identify the routes of elimination, an excretion balance study is conducted, typically using a radiolabeled version of the compound. After a single dose, urine and feces are collected over several days, and the amount of radioactivity in each matrix is measured. This allows for the calculation of the percentage of the dose eliminated via the renal (urine) and biliary/fecal (feces) pathways.[26][27] This study is the gold standard for understanding how the body ultimately removes the drug and its metabolites.

Conclusion: Synthesizing a Coherent Pharmacokinetic Narrative

The pharmacokinetic evaluation of Cyclopropyl(2-methylphenyl)methanamine derivatives requires a multi-faceted, hypothesis-driven approach. The unique chemistry of the cyclopropylamine moiety—a source of both metabolic stability and potential bioactivation—demands careful scrutiny.[3] An early understanding of the dominant metabolic pathways through in vitro assays is paramount to guide medicinal chemistry efforts and mitigate risks of mechanism-based inhibition or the formation of reactive metabolites.[11]

A well-designed in vivo rodent PK study provides the foundational whole-body data on clearance, distribution, and oral bioavailability, which are critical for projecting human dose and assessing the viability of a development candidate.[28] By integrating data from in vitro stability, in vivo PK, and excretion studies, researchers can build a comprehensive and coherent narrative of a compound's journey through the body. This detailed understanding is not only a regulatory requirement but also a fundamental component of translational science, enabling the rational and safe progression of novel therapeutics from the laboratory to the clinic.

References

-

Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

IonSource. (2016, January 19). Small Molecule Drug Metabolism. [Link]

-

Li, A. P. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Metabolic Drug Interactions (pp. 365-384). Marcel Dekker, Inc. [Link]

-

Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275. [Link]

-

Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

OMICS International. Excretion Routes in Pharmacokinetics. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

-

Lin, J., et al. (2023). Property-Based Prediction Uncovers Intestinal Excretion as an Elimination Route of Small-Molecule Drugs. Journal of Medicinal Chemistry. [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Fiveable. Excretion | Medicinal Chemistry Class Notes. [Link]

-

Obach, R. S., et al. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 8(1), 33-43. [Link]

-

Zhang, D., et al. (2021). Intestinal Excretion, Intestinal Recirculation, and Renal Tubule Reabsorption Are Underappreciated Mechanisms That Drive the Distribution and Pharmacokinetic Behavior of Small Molecule Drugs. Journal of Medicinal Chemistry, 64(11), 7245-7260. [Link]

-

Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 6. [Link]

-

Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

-

Shaffer, C. L., et al. (2002). Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(29), 8502-8508. [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

-

Kumar, A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. [Link]

-

U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

-

Tandon, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8346-8381. [Link]

-

Silverman, R. B., & Hiebert, C. W. (2005). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. The Journal of Organic Chemistry, 70(23), 9349-9356. [Link]

-

Vianello, P., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry, 23(10), 2347-2356. [Link]

-

BioDuro. In Vivo PK and TK. [Link]

-

Edmondson, D. E. (2018). 90 years of monoamine oxidase: some progress and some confusion. ResearchGate. [Link]

-

Vianello, P., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]

-

Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

-

AMSbiopharma. (2023, August 11). Preclinical research strategies for drug development. [Link]

-

Tuv, S. S., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3491-3501. [Link]

-

Tuv, S. S., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3491-3501. [Link]

-

Tandon, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8346-8381. [Link]

-

Tuv, S. S., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3491-3501. [Link]

-

Abdel-Rehim, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Step 2: Preclinical Research | FDA [fda.gov]

- 18. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 19. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]

- 20. Liver Microsomes, S9 Fractions and Cytosol | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 22. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 24. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. ionsource.com [ionsource.com]

- 27. omicsonline.org [omicsonline.org]

- 28. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

Technical Whitepaper: Toxicity, Safety Profiling, and Handling of Cyclopropyl(2-methylphenyl)methanamine

Executive Summary

Cyclopropyl(2-methylphenyl)methanamine is a specialized primary amine utilized primarily as a building block in medicinal chemistry and drug discovery. Because it is a highly specific intermediate, deep clinical toxicity data is not natively published; therefore, toxicologists must employ predictive toxicology[1]. By analyzing its structural moieties—a primary methanamine, a cyclopropyl ring, and an ortho-tolyl group—we can accurately extrapolate its safety profile, handling requirements, and pharmacological behavior based on homologous arylalkylamines like benzylamine and cyclopropanemethanamine[2][3].

This whitepaper provides a comprehensive, E-E-A-T-grounded guide to the chemical's toxicity mechanisms, self-validating experimental safety workflows, and strict handling protocols.

Physicochemical Identity & Structural Nuances

The safety profile of any compound is dictated by its structure. The primary amine group acts as a strong Lewis base, while the cyclopropyl and 2-methylphenyl groups significantly increase the molecule's lipophilicity, enhancing its ability to penetrate lipid bilayers.

Table 1: Chemical Identifiers and Properties

| Property / Identifier | Value |

| Chemical Name | Cyclopropyl(2-methylphenyl)methanamine |

| CAS Registry Numbers | 535925-73-6[4], 2061980-20-7[5] |

| Molecular Formula | C11H15N[6] |

| Monoisotopic Mass | 161.12045 Da[6] |

| SMILES | CC1=CC=CC=C1C(C2CC2)N[6] |

| Structural Class | Substituted Arylalkylamine / Primary Amine |

Predictive Toxicology & Mechanistic Pathways

Based on the toxicological profiles of its base substructures (benzylamine and cyclopropanemethanamine), Cyclopropyl(2-methylphenyl)methanamine is classified as a corrosive and harmful agent[1][3].

Causality of Amine Toxicity

The toxicity of this compound is not driven by receptor-mediated pharmacology, but rather by fundamental acid-base chemistry. The nitrogen atom possesses a localized lone pair of electrons, making it a strong base (high pKa). Upon contact with physiological tissues (skin, eyes, mucous membranes), the amine rapidly abstracts protons from ambient water and cellular macromolecules. This creates a highly localized alkaline environment that triggers the saponification of lipid bilayers and the disruption of hydrogen bonds within structural proteins. The ultimate result is rapid protein denaturation and liquefactive necrosis[1][2].

Furthermore, the cyclopropyl ring introduces significant ring strain and lipophilicity, which likely accelerates dermal penetration compared to simple aliphatic amines, increasing the risk of systemic exposure[7].

Mechanism of primary amine-induced liquefactive cellular necrosis.

Table 2: Extrapolated GHS Hazard Classifications

| Hazard Class | Category | GHS Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1] |

Self-Validating Toxicological Workflows

To transition this compound from a chemical building block to a biological testing phase, researchers must establish its exact cytotoxicity limits. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as compound toxicity.

Workflow A: In Vitro Cytotoxicity Screening (MTT Assay)

Causality of Design: HepG2 (hepatocellular carcinoma) cells are utilized because the liver is the primary site of xenobiotic first-pass metabolism. Evaluating toxicity in this line accounts for potential hepatotoxic intermediates.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve Cyclopropyl(2-methylphenyl)methanamine in 100% DMSO to create a master stock.

-

Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 1000 µM).

-

Self-Validation Check: The final DMSO concentration in the well must be strictly capped at ≤0.1% v/v. Higher concentrations cause solvent-induced membrane permeabilization, yielding false-positive toxicity.

-

-

Controls: Include a negative control (0.1% DMSO vehicle) to establish baseline viability, and a positive control (1% Triton X-100) to induce 100% cell death, validating the assay's dynamic range.

-

Incubation & Readout: Incubate for 48 hours. Add MTT reagent (0.5 mg/mL final) for 3 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

Workflow B: In Vivo Acute Oral Toxicity (OECD 423)

For advanced drug development, in vivo profiling is required. The OECD 423 guideline uses a step-wise procedure with a minimum number of animals.

Self-validating in vivo acute toxicity workflow (OECD 423).

Laboratory Safety & Emergency Protocols

Because Cyclopropyl(2-methylphenyl)methanamine is a corrosive lachrymator, strict engineering controls and Personal Protective Equipment (PPE) are mandatory[1].

Required PPE

-

Eye Protection: Tight-fitting chemical safety goggles and a full face shield. Standard safety glasses are insufficient against corrosive vapors[2].

-

Hand Protection: FKM (fluoro rubber) or heavy-duty nitrile gloves tested to EN 374 standards[2].

-

Respirator: Use under a Class II chemical fume hood. If ventilation is compromised, an ABEK-P3 filter respirator is required.

Step-by-Step Spill Response Protocol

Causality of Design: Amines can react violently with strong acids and combustible organics. This protocol prevents secondary thermal hazards during cleanup.

-

Evacuate & Ventilate: Immediately clear personnel from the area and maximize fume hood/room exhaust flow.

-

Don Emergency PPE: Responder must wear a chemical-resistant suit, face shield, and appropriate gloves.

-

Neutralization: Gently apply a weak acid (e.g., dilute acetic acid or sodium bisulfate) to the spill.

-

Safety Check: Never use strong acids (like HCl), as the resulting acid-base neutralization will be highly exothermic and may cause the corrosive liquid to boil and splatter.

-

-

Absorption: Cover the neutralized spill with an inert absorbent material such as dry sand or vermiculite[8].

-

Safety Check: Do NOT use sawdust or paper towels. Amines can undergo exothermic reactions with organic materials, potentially igniting them.

-

-

Disposal: Sweep the absorbed material using non-sparking tools into a highly visible, sealed, and labeled hazardous waste container for incineration.

References

-

[6] PubChemLite. Cyclopropyl(2-methylphenyl)methanamine (C11H15N). Université du Luxembourg.

-

[5] Guidechem. (3-bromo-2-methylphenyl)methanamine 943722-02-9 wiki.

-

[4] ChemicalBook. CYCLOPROPYL(2-METHYLPHENYL)METHANAMINE | 535925-73-6.

-

[1] CDH Fine Chemical. Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET.

-

[8] Fisher Scientific. SAFETY DATA SHEET - Benzylamine.

-

[2] Carl Roth. Safety Data Sheet: Benzylamine ≥99 %, for synthesis.

-

[3] PubChem. Cyclopropanemethanamine | C4H9N | CID 75646. National Institutes of Health.

-

[7] CymitQuimica. CAS 2516-47-4: Cyclopropanemethanamine.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. carlroth.com [carlroth.com]

- 3. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CYCLOPROPYL(2-METHYLPHENYL)METHANAMINE | 535925-73-6 [chemicalbook.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. PubChemLite - Cyclopropyl(2-methylphenyl)methanamine (C11H15N) [pubchemlite.lcsb.uni.lu]

- 7. CAS 2516-47-4: Cyclopropanemethanamine | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

Pharmacological Profiling and Receptor Binding Affinity of the Cyclopropyl(2-methylphenyl)methanamine Scaffold

Executive Summary

Cyclopropyl(2-methylphenyl)methanamine (CAS: 535925-73-6), also known as cyclopropyl(o-tolyl)methanamine, is a highly versatile, conformationally restricted chemical building block. While it does not function as a standalone therapeutic agent, its incorporation into larger molecular frameworks has proven critical in modern drug discovery. Most notably, it serves as a key structural moiety in the synthesis of indazole-based TTK (Monopolar Spindle 1 / Mps1) protein kinase inhibitors targeted for oncology[1]. However, its structural homology to endogenous monoamines—featuring an aromatic ring, an alkyl spacer, and a terminal primary amine—demands rigorous pharmacological profiling to evaluate both on-target kinase binding kinetics and off-target G protein-coupled receptor (GPCR) liabilities[2].

This technical whitepaper outlines the authoritative, self-validating methodologies required to evaluate the receptor binding affinity and kinetic profile of derivatives utilizing this cyclopropyl scaffold.

Pharmacophoric Rationale & Target Selection

The strategic value of the cyclopropyl(2-methylphenyl)methanamine scaffold lies in its unique stereoelectronic properties:

-

Conformational Restriction: The cyclopropyl ring restricts the rotational degrees of freedom around the benzylic carbon. This locks the primary amine into a defined spatial trajectory, which is critical for minimizing entropic penalties upon binding to the narrow ATP-binding clefts of kinases[3].

-

Steric Bulk: The ortho-methyl group on the phenyl ring (o-tolyl) forces the aromatic system out of coplanarity with the cyclopropyl substituent, creating a distinct 3D vector that enhances selectivity against off-target kinases.

-

Monoaminergic Mimicry: Because the scaffold is essentially a rigidified phenethylamine analogue, derivatives risk unintended cross-reactivity with monoaminergic GPCRs (e.g., 5-HT 2A , Dopamine D 2 )[2]. Consequently, evaluating equilibrium dissociation constants ( Ki ) at these receptors is a mandatory safety pharmacology step.

Workflow for evaluating receptor binding and kinase inhibition of the cyclopropyl scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls, statistical quality checks (Z'-factor), and orthogonal validation steps to prevent false positives caused by promiscuous binding or assay interference.

Protocol A: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Rationale: Equilibrium affinity ( IC50 or Kd ) often fails to predict in vivo efficacy for kinase inhibitors. SPR is utilized because it resolves the thermodynamic affinity into distinct association ( kon ) and dissociation ( koff ) rate constants[4]. A long residence time ( τ=1/koff ) is highly desirable for TTK kinase inhibitors to ensure sustained target occupancy[3].

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Utilize a CM5 sensor chip (carboxymethylated dextran). Perform standard amine coupling to immobilize the recombinant TTK kinase domain. Causality: Direct amine coupling at a pH below the protein's isoelectric point concentrates the kinase at the surface, ensuring high immobilization levels required for small-molecule detection[5].

-

Analyte Preparation: Dissolve the cyclopropyl(o-tolyl)methanamine derivative in 100% DMSO, then dilute into running buffer (e.g., HBS-EP+ with 1% DMSO) to a final concentration range of 1 nM to 1000 nM.

-

Kinetic Injection: Inject analytes across the functionalized flow cells at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the observed binding is strictly reaction-rate limited[6].

-

Assay Validation (Self-Correction): Utilize double-referencing. Subtract the signal from a blank reference flow cell (correcting for bulk refractive index changes) and a buffer-only injection (correcting for baseline drift).

-

Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .

Protocol B: Radioligand Competition Binding Assay for GPCR Profiling

Rationale: Radioligand binding remains the gold standard for quantifying GPCR affinity because it directly measures thermodynamic binding independent of downstream signaling amplification, which can mask the true affinity of partial agonists or silent antagonists[7].

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., Dopamine D 2 ). Homogenize in hypotonic lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) and isolate membranes via ultracentrifugation. Causality: Hypotonic lysis ensures the removal of endogenous intracellular GTP, which could otherwise prematurely uncouple the GPCR from its G-protein, artificially lowering the affinity state of the receptor[8].

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 1 nM [ 3 H]-Spiperone for D 2 ), and varying concentrations of the cyclopropyl test compound (10 −11 to 10 −4 M).

-

Equilibration: Incubate at 25°C for 90 minutes. Causality: Steady-state equilibrium must be reached to accurately apply the Cheng-Prusoff equation.

-

Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged primary amine scaffold[7].

-

Assay Validation (Z'-Factor): Include total binding (TB, buffer only) and non-specific binding (NSB, 10 µM Haloperidol) control wells. Calculate the Z'-factor. The assay is only validated and accepted if Z′≥0.6 .

Monoamine GPCR signaling cascade modulated by phenethylamine-like scaffolds.

Data Presentation: Quantitative Affinity Profiling

The following table summarizes a representative pharmacological profile for an optimized indazole-cyclopropyl(o-tolyl)methanamine derivative, demonstrating the required therapeutic window between on-target kinase inhibition and off-target GPCR binding.

| Target Class | Specific Target | Assay Methodology | Affinity ( Ki / Kd ) | Kinetic Parameters | Clinical Relevance |

| Kinase (On-Target) | TTK (Mps1) | SPR (Biacore) | 4.2 nM | kon : 1.5×105M−1s−1 koff : 6.3×10−4s−1 | High residence time ( ∼ 26 min); potent anti-tumor efficacy. |

| Kinase (Off-Target) | Aurora B | SPR (Biacore) | > 1,500 nM | N/A (Fast off-rate) | Demonstrates scaffold selectivity. |

| GPCR (Off-Target) | Dopamine D 2 | Radioligand ([ 3 H]-Spiperone) | 8,400 nM | Equilibrium Binding | Low risk of extrapyramidal side effects. |

| GPCR (Off-Target) | 5-HT 2A | Radioligand ([ 3 H]-Ketanserin) | > 10,000 nM | Equilibrium Binding | Low risk of hallucinogenic liability. |

| Transporter | hERG Channel | Patch-Clamp | > 30,000 nM | N/A | Favorable cardiac safety profile. |

Data Interpretation: The rigid cyclopropyl linker combined with the steric bulk of the o-tolyl group successfully drives high-affinity binding to the TTK kinase domain while sterically clashing with the orthosteric binding pockets of monoamine GPCRs, thereby widening the therapeutic index.

References

-

INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1) European Patent Office / Google Patents[1]

-

A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors PubMed / National Institutes of Health (NIH)[Link][4]

-

GPCR Membrane Ligand Binding Assay Development Multispan, Inc.[Link][2]

-

Immobilization of Active Kinases for Small Molecule Inhibition Studies Bio-Radiations[Link][5]

-

Surface Plasmon Resonance Assay Services Reaction Biology[Link][6]

-

Kinetic studies of small molecule interactions with protein kinases using biosensor technology PubMed / National Institutes of Health (NIH)[Link][3]

-

Radioligand Binding Detection of Receptors in Brain Membranes Springer Nature Experiments[Link][7]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. multispaninc.com [multispaninc.com]

- 3. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioradiations.com [bioradiations.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 8. resources.revvity.com [resources.revvity.com]

Application Note: Reversed-Phase HPLC Method Development and Validation for Cyclopropyl(2-methylphenyl)methanamine

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Cyclopropyl(2-methylphenyl)methanamine . Designed for researchers and drug development professionals, this guide transcends standard procedural lists by explaining the physicochemical causality behind each chromatographic parameter. The resulting protocol is a self-validating system, rigorously aligned with ICH Q2(R2) guidelines, ensuring high precision, accuracy, and peak symmetry for basic amine quantification.

Physicochemical Profiling & Chromatographic Challenges

Cyclopropyl(2-methylphenyl)methanamine ( C11H15N ) is a lipophilic molecule characterized by an ortho-tolyl group, a cyclopropyl ring, and a primary amine.

From an analytical perspective, the primary amine is highly basic (estimated pKa≈9.0−9.5 ). In RP-HPLC, basic compounds frequently suffer from severe peak tailing and broadening[1]. This distortion is not a random artifact but a direct result of secondary retention mechanisms . While the hydrophobic aromatic rings interact predictably with the C18 stationary phase, the protonated amine undergoes unwanted ion-exchange interactions with ionized, unbonded residual silanol groups ( Si−O− ) present on the silica matrix[2].

If left unmitigated, these secondary interactions compromise resolution, integration accuracy, and overall method reliability.

Method Development Rationale (The "Why")

To establish an authoritative and robust method, we must chemically override the silanol interactions. We achieve this through a dual-action Low-pH & Ion-Pairing Strategy :

-

Silanol Suppression: By buffering the mobile phase to a pH ≤ 2.5, we force the residual silanols into their protonated, neutral state ( Si−OH ), effectively eliminating their ion-exchange capacity[3].

-

Ion-Pairing: The addition of 0.1% Trifluoroacetic acid (TFA) provides a highly electronegative counter-ion. TFA forms a transient, neutral hydrophobic complex with the protonated amine, increasing its affinity for the C18 phase and ensuring a sharp, symmetrical Gaussian peak shape.

-

Stationary Phase Selection: A highly end-capped, high-purity silica C18 column is selected to further reduce the baseline population of active silanols.

Logical workflow for resolving basic amine peak tailing via pH optimization.

Experimental Protocol

Optimized Chromatographic Conditions

The following parameters were established to provide optimal retention ( k′ ), efficiency ( N ), and symmetry ( As ).

Table 1: Final Chromatographic Parameters and Causality

| Parameter | Specification | Causality / Rationale |

| Column | C18, 150 x 4.6 mm, 3 µm (End-capped) | High-purity silica minimizes trace metals; end-capping reduces free silanols. |

| Mobile Phase A | 0.1% v/v TFA in HPLC-grade Water | Low pH (~2.0) suppresses silanol ionization; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% v/v TFA in Acetonitrile | Acetonitrile provides lower backpressure and sharp elution profiles. |

| Elution Mode | Isocratic (60% A : 40% B) | Ensures baseline stability and reproducible retention times for a single API. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column packed with 3 µm particles. |

| Detection | UV at 215 nm | Captures the strong π→π∗ transition of the aromatic ring. |

| Injection Vol. | 10 µL | Prevents mass overload which can artificially induce peak fronting or tailing. |

| Column Temp. | 30 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |

Step-by-Step Execution Methodology

This protocol operates as a self-validating system. Do not proceed to sample analysis unless System Suitability Testing (SST) criteria are met.

Step 1: Mobile Phase Preparation

-

Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic membrane. (Mobile Phase A).

-

Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes. (Mobile Phase B).

Step 2: Standard Preparation

-

Accurately weigh 10.0 mg of Cyclopropyl(2-methylphenyl)methanamine reference standard.

-

Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1000 µg/mL stock solution.

-

Dilute the stock to a working concentration of 100 µg/mL using the diluent.

Step 3: System Equilibration & Suitability (Self-Validation Check)

-

Purge the HPLC system and equilibrate the column with 60% A / 40% B at 1.0 mL/min for 30 minutes.

-

Inject a blank (diluent) to confirm a stable baseline free of ghost peaks.

-

Inject the 100 µg/mL standard six times (n=6). Evaluate against the SST criteria in Table 2.

Table 2: System Suitability Specifications

| Parameter | Acceptance Criteria | Observed Value | Status |

| Retention Time ( tR ) | 5.0 - 7.0 min | 5.8 min | Pass |

| Tailing Factor ( As ) | ≤ 1.5 | 1.12 | Pass |

| Theoretical Plates ( N ) | ≥ 5000 | 8450 | Pass |

| Injection Precision | %RSD ≤ 2.0% (n=6) | 0.45% | Pass |

Step 4: Sample Analysis

-

Inject prepared unknown samples in duplicate.

-

Bracket samples with standard injections every 10 runs to verify ongoing system stability.

Analytical Method Validation Framework

To guarantee trustworthiness and regulatory compliance, the method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4]. The validation lifecycle ensures the procedure is scientifically sound and fit for its intended purpose.

ICH Q2(R2) analytical method validation lifecycle and sequential workflow.

Validation Results Summary

The quantitative data derived from the ICH Q2(R2) validation protocols are summarized below, proving the method's reliability across all critical performance characteristics.

Table 3: ICH Q2(R2) Method Validation Summary

| Validation Parameter | Range / Condition | Acceptance Criteria | Result |

| Linearity & Range | 25 - 150 µg/mL (5 levels) | R2≥0.999 | R2=0.9998 |

| Accuracy (Recovery) | Spiked at 50%, 100%, 150% | 98.0% - 102.0% | 99.4% - 100.8% |

| Repeatability | 100 µg/mL (n=6) | %RSD ≤ 2.0% | 0.62% |

| Intermediate Precision | Different day / analyst | %RSD ≤ 2.0% | 0.85% |

| Specificity | Acid/Base/Oxidation/Heat | Peak purity angle < threshold | Complies (No interference) |

| Robustness | Flow ( ± 0.1 mL), Temp ( ± 2°C) | As≤1.5 , %RSD ≤ 2.0% | Complies |

References

-

How to Reduce Peak Tailing in HPLC? Phenomenex. URL:[Link]

-

Peak Tailing in HPLC. Element Lab Solutions. URL:[Link]

-

How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab. URL:[Link]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Application Note: Utilizing Cyclopropyl(2-methylphenyl)methanamine as a Conformationally Restricted Precursor in Drug Discovery

Executive Summary

In modern hit-to-lead (H2L) and lead optimization campaigns, the strategic introduction of conformational restriction and metabolic shielding is paramount. Cyclopropyl(2-methylphenyl)methanamine (CAS: 535925-73-6; HCl salt CAS: 2061980-20-7) has emerged as a highly privileged primary amine building block. By combining the unique stereoelectronic properties of a cyclopropyl ring with the steric bulk of an ortho-methylphenyl group, this precursor allows medicinal chemists to synthesize amides, ureas, and secondary amines that exhibit predictable 3D geometries and enhanced pharmacokinetic (PK) profiles.

This application note details the mechanistic rationale for employing this specific building block, provides self-validating synthetic protocols tailored for its sterically hindered nature, and outlines the physicochemical advantages it confers to drug candidates.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to look beyond the basic connectivity of a building block and understand the causality of its structural features in a biological context. The utility of cyclopropyl(2-methylphenyl)methanamine is driven by two distinct, synergistic structural phenomena:

The "Cyclopropyl Effect" on Metabolic Stability

Replacing a standard alkyl or benzyl linker with a cyclopropyl-bearing methanamine fundamentally alters the molecule's metabolic fate. The cyclopropane ring is characterized by C–C bonds with enhanced π -character and C–H bonds with increased s -character. Because these C–H bonds are shorter and stronger than those in standard aliphatic chains, they are highly resistant to hydrogen atom transfer (HAT)—the rate-limiting step in Cytochrome P450 (CYP450) mediated oxidation. Furthermore, the coplanarity of the three carbon atoms acts as a rigid, lipophilic shield that prevents enzymatic access to the adjacent amine nitrogen, thereby mitigating N -dealkylation [1].

Ortho-Methyl Induced Conformational Restriction

Flexible molecules suffer a high entropic penalty ( ΔS ) upon binding to a target receptor. Introducing an ortho-methyl group on the phenyl ring adjacent to the benzylic amine creates severe steric hindrance. When this amine is converted into an amide or urea, the steric clash between the ortho-methyl group and the carbonyl oxygen (or amide backbone) forces the aromatic ring out of coplanarity. This restricts rotation around the Caryl−Cbenzyl bond, locking the molecule into a perpendicular (orthogonal) conformation. This pre-organization drastically reduces the entropic penalty of binding, often leading to a 10- to 100-fold increase in target affinity if the binding pocket requires a twisted ligand geometry [2].

Mechanistic logic of conformational restriction and metabolic stability.

Physicochemical Impact Analysis

To quantify the value of this precursor, we compare the calculated properties of a standard amide derived from benzylamine versus one derived from cyclopropyl(2-methylphenyl)methanamine. The addition of the cyclopropyl and ortho-methyl groups optimizes the molecule for deep, hydrophobic pockets while restricting rotatable bonds.

Table 1: Physicochemical Property Shift (Model Amide Derivatives)

| Precursor Used | Rotatable Bonds | Bioactive Conformation | Relative CYP3A4 Stability | Entropic Binding Penalty |

| Benzylamine | 4 | Planar / Flexible | Low ( t1/2<15 min) | High |

| (2-Methylphenyl)methanamine | 3 | Orthogonal | Moderate ( t1/2≈30 min) | Medium |

| Cyclopropyl(2-methylphenyl)methanamine | 2 | Strictly Orthogonal | High ( t1/2>90 min) | Low (Pre-organized) |

Self-Validating Synthetic Protocols

Because of the extreme steric hindrance surrounding the primary amine (flanked by both a cyclopropyl group and an ortho-tolyl group), standard coupling conditions (e.g., EDC/HOBt) often fail or stall at low conversions. The following protocols are engineered with specific chemical causalities to overcome these barriers, incorporating built-in validation steps.

Protocol A: Sterically Hindered Amide Coupling (HATU/DIPEA)

Causality Statement: HATU is selected over carbodiimides because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides an intramolecular hydrogen bond that anchors the incoming sterically hindered amine, accelerating the nucleophilic attack despite the bulk of the cyclopropyl and ortho-methyl groups.

Step-by-Step Workflow:

-

Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.

-

Validation Check: An immediate color change to pale yellow indicates the successful formation of the active HOAt ester.

-

-

Coupling: Add cyclopropyl(2-methylphenyl)methanamine hydrochloride (1.1 equiv) in a single portion. Elevate the temperature to 40 °C to provide the kinetic energy required to overcome the steric barrier.

-

In-Process Monitoring (LC-MS): Sample the reaction at 2 hours.

-

Validation Check: The reaction is complete when the active ester mass disappears and the product mass [M+H]+ is dominant (>95% AUC).

-

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and 1N HCl (to remove unreacted amine and DIPEA).

-

Purification: Dry over Na2SO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Table 2: Coupling Reagent Optimization for Cyclopropyl(2-methylphenyl)methanamine

| Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) | Purity (LC-MS) |

| EDC/HOBt | TEA | DCM | 25 | 18% | >90% |

| T3P (50% in EtOAc) | DIPEA | EtOAc | 60 | 45% | >95% |

| HATU | DIPEA | DMF | 40 | 88% | >98% |

Protocol B: Reductive Amination for Secondary Amine Libraries

Causality Statement: Forming secondary amines with this precursor requires careful control of the reducing agent. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen because its electron-withdrawing acetate groups make it a mild hydride donor. It will not reduce the intermediate iminium ion until it is fully formed, preventing the premature reduction of the starting aldehyde, which is a common side reaction when using stronger agents like NaBH4 in sterically hindered environments.

Step-by-Step Workflow:

-

Imine Formation: Combine the aldehyde (1.0 equiv) and cyclopropyl(2-methylphenyl)methanamine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise. Stir for 12 hours.

-

Validation Check: The slow evolution of hydrogen gas ceases, and LC-MS shows complete conversion of the imine intermediate to the secondary amine.

-

-

Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, wash with brine, dry over MgSO4 , and concentrate.

Library Generation & Screening Workflow

The integration of this precursor into a broader drug discovery pipeline follows a structured path from parallel synthesis to high-throughput screening, ultimately yielding optimized leads with superior PK/PD profiles.

Workflow for library generation using Cyclopropyl(2-methylphenyl)methanamine.

References

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications URL:[Link] [1]

-

Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments PLOS One / National Institutes of Health (NIH) URL:[Link] [2]

-

Harnessing the cyclization strategy for new drug discovery National Institutes of Health (NIH) / PMC URL:[Link] [3]

GC-MS analysis protocols for Cyclopropyl(2-methylphenyl)methanamine

Application Note: Robust GC-MS Analysis and Derivatization Protocols for Cyclopropyl(2-methylphenyl)methanamine

Introduction & Scientific Rationale

Cyclopropyl(2-methylphenyl)methanamine (CAS: 535925-73-6) is a primary amine building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and combinatorial drug libraries[1][2]. While gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile organic compound analysis, the direct injection of underivatized primary amines presents significant analytical challenges. The highly polar nature of the -NH₂ group leads to strong hydrogen bonding with active silanol sites within the GC inlet and column lining. This interaction results in severe peak tailing, irreversible adsorption, and poor quantitative reproducibility[3][4].

To circumvent these thermodynamic liabilities, pre-column chemical derivatization is strictly required. Acylation using Trifluoroacetic anhydride (TFAA) replaces the labile amine protons with a trifluoroacetyl group, significantly reducing the analyte's boiling point and polarity while enhancing thermal stability[5][6]. Furthermore, the introduction of the electronegative fluorine atoms directs electron ionization (EI) fragmentation, yielding highly specific, high-mass diagnostic ions that improve the signal-to-noise (S/N) ratio during Selected Ion Monitoring (SIM)[3].

Experimental Workflow

The analytical procedure is designed as a self-validating system, incorporating internal standards (ISTD) prior to sample preparation to account for derivatization efficiency, volumetric losses, and matrix effects.

Figure 1: GC-MS sample preparation and analytical workflow.

Materials and Reagents

-

Analyte: Cyclopropyl(2-methylphenyl)methanamine (Standard purity ≥ 99.0%). Formula: C₁₁H₁₅N[7].

-

Internal Standard (ISTD): Benzylamine-d7 or a structurally similar stable-isotope labeled amine.

-

Derivatization Reagent: Trifluoroacetic anhydride (TFAA), analytical grade (≥ 99.0%).

-

Solvents: Ethyl acetate (GC-MS grade), Pyridine (anhydrous, as an acid scavenger).

Step-by-Step Methodology

Sample Preparation & Derivatization

Causality Check: Pyridine is added to neutralize the trifluoroacetic acid byproduct generated during the reaction. This drives the equilibrium toward complete derivative formation and protects the sensitive GC column stationary phase from acid-catalyzed degradation[6].

-

Standard/Sample Preparation: Transfer 100 µL of the sample extract (or standard solution in ethyl acetate, ~10 µg/mL) into a 2 mL glass autosampler vial.

-

ISTD Addition: Add 10 µL of the Internal Standard solution (10 µg/mL).

-

Reagent Addition: Add 50 µL of anhydrous pyridine, followed by 50 µL of TFAA. (Caution: TFAA is highly reactive and moisture-sensitive; perform strictly in a fume hood).

-

Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60 °C for 20 minutes.

-

Evaporation: Remove the vial, allow it to cool to room temperature, and evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen. Causality: Removing excess TFAA and pyridine prevents rapid degradation of the GC column and minimizes solvent-delay interference.

-

Reconstitution: Reconstitute the residue in 200 µL of GC-MS grade ethyl acetate. Vortex for 10 seconds and transfer to a micro-insert for injection.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of the trifluoroacetylated derivative from potential synthesis impurities (e.g., desmethyl or regioisomeric variants)[8][9].

| Parameter | Setting / Specification |

| System | Agilent 7890B/8890 GC coupled with 5977A MSD (or equivalent) |

| Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min |

| Injection Volume | 1.0 µL, Splitless mode (purge valve open at 1.0 min) |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 70 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Full Scan (m/z 50–400) and Selected Ion Monitoring (SIM) |

Mechanistic Pathway & Data Analysis

Figure 2: Chemical logic of the TFAA derivatization process.

Expected Mass Spectral Features: The underivatized Cyclopropyl(2-methylphenyl)methanamine has a monoisotopic mass of 161.12 Da[7]. Upon derivatization with TFAA, the molecular weight shifts to 257.10 Da. Under 70 eV EI conditions, the molecule undergoes predictable fragmentation directed by the cyclopropyl ring and the benzyl position.

| Fragment Ion (m/z) | Relative Abundance | Structural Assignment / Origin |

| 257 | Low (< 10%) | Molecular Ion [M]⁺• of the TFA-derivative |

| 188 | High (Base Peak) | [M - CF₃]⁺ loss of the trifluoromethyl radical |

| 144 | Medium | Loss of the intact trifluoroacetamide moiety |

| 117 | Medium | Substituted tropylium ion formation (methylbenzyl cation) |

Quantitative Analysis: For quantitation, SIM mode should monitor m/z 188 (quantifier) and m/z 144, 117 (qualifiers). The self-validating aspect of this protocol dictates that the ratio of the quantifier to qualifier ions must remain within ±20% of the calibration standard to confirm peak purity and the absolute absence of co-eluting matrix interferences.

Trustworthiness & System Suitability

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) checks must be integrated into every batch:

-

Procedural Blank: A blank solvent subjected to the entire derivatization process to ensure no carryover or reagent contamination.

-

Derivatization Efficiency Check: Monitoring the absence of the underivatized amine peak (m/z 161) in the full scan data of the high-level QC sample ensures the reaction has gone to 100% completion.

-

Peak Symmetry: The tailing factor for the TFA-derivative should be ≤ 1.5. If tailing increases over successive runs, it indicates active sites are forming in the GC inlet liner, signaling the immediate need for inlet maintenance (liner and septum replacement).

Sources

- 1. nextsds.com [nextsds.com]

- 2. waters.com [waters.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. jfda-online.com [jfda-online.com]

- 6. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 7. PubChemLite - Cyclopropyl(2-methylphenyl)methanamine (C11H15N) [pubchemlite.lcsb.uni.lu]

- 8. nextsds.com [nextsds.com]

- 9. agilent.com [agilent.com]

Application Note: In Vitro ADME/Tox Profiling of Cyclopropyl(2-methylphenyl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Content Focus: High-Throughput Cytochrome P450 (CYP) Inhibition and Microsomal Stability

Introduction & Mechanistic Rationale

Cyclopropyl(2-methylphenyl)methanamine (CAS 535925-73-6) is a sterically hindered primary amine featuring a cyclopropyl ring and an ortho-tolyl group[1]. In fragment-based drug discovery (FBDD) and lead optimization, this structural motif is highly valued. The cyclopropyl group restricts conformational flexibility and shields adjacent metabolic "soft spots" from rapid α -oxidation, while the primary amine serves as a critical vector for hydrogen bonding or salt-bridge formation with target proteins (e.g., GPCRs or kinases).

However, the physicochemical properties of lipophilic primary amines dictate a high propensity for off-target interactions with Cytochrome P450 (CYP) enzymes. The basic nitrogen can coordinate directly with the heme iron of CYP isozymes—particularly CYP2D6 and CYP3A4—acting as either a competitive inhibitor or a substrate for N-dealkylation/oxidation[2].

As a Senior Application Scientist, I emphasize that before advancing any novel amine building block into cellular efficacy models, it must undergo rigorous in vitro pharmacokinetic profiling. This guide details self-validating protocols for assessing the Microsomal Stability and CYP450 Inhibition profile of Cyclopropyl(2-methylphenyl)methanamine, ensuring that metabolic liabilities are identified early in the screening cascade[3].

Experimental Workflow & Logical Design

To establish a trustworthy and self-validating assay system, causality must drive the experimental design:

-

Why Human Liver Microsomes (HLMs)? HLMs contain the full complement of membrane-bound CYPs and UGTs, providing a physiologically relevant matrix for predicting hepatic clearance.

-

Why a Fluorometric CYP Assay? While LC-MS/MS is the gold standard for stability assays, high-throughput fluorometric assays utilizing pro-fluorescent substrates (e.g., 7-BFC) allow for rapid, cost-effective IC50 determination during early fragment screening[4].

-

Why the NADPH-Regenerating System? CYP enzymes require electron transfer to function. Supplying a continuous stream of NADPH via Glucose-6-Phosphate and G6P-Dehydrogenase ensures that the reaction rate is limited only by the enzyme/substrate kinetics, not by cofactor depletion[2].

Workflow Visualization

Workflow for in vitro ADME profiling of Cyclopropyl(2-methylphenyl)methanamine.

Data Presentation: Assay Controls and Interpretation

A robust assay is defined by its controls. Table 1 outlines the mandatory positive control inhibitors and marker substrates required to validate the CYP inhibition assay[2]. Table 2 provides the pharmacokinetic thresholds used to interpret the resulting data.

Table 1: CYP450 Isoform Marker Substrates and Positive Controls

| CYP Isoform | Fluorogenic Substrate | Positive Control Inhibitor | Expected IC50 Range |

| CYP1A2 | CEC (7-ethoxy-3-cyanocoumarin) | α -Naphthoflavone | 0.01 – 0.1 µM |

| CYP2C9 | MFC (7-methoxy-4-trifluoromethylcoumarin) | Sulfaphenazole | 0.2 – 0.8 µM |

| CYP2C19 | CEC (7-ethoxy-3-cyanocoumarin) | Ticlopidine | 0.5 – 2.0 µM |

| CYP2D6 | AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) | Quinidine | 0.01 – 0.05 µM |

| CYP3A4 | BFC (7-benzyloxy-4-trifluoromethylcoumarin) | Ketoconazole | 0.01 – 0.06 µM |

Table 2: Interpretation Matrix for In Vitro ADME Data

| Parameter | High Desirability (Low Risk) | Moderate Risk | High Liability (Flag for Redesign) |

| Microsomal t1/2 | > 60 minutes | 15 – 60 minutes | < 15 minutes |

| Intrinsic Clearance ( CLint ) | < 10 µL/min/mg protein | 10 – 40 µL/min/mg protein | > 40 µL/min/mg protein |

| CYP Inhibition ( IC50 ) | > 10 µM | 1 µM – 10 µM | < 1 µM |

Experimental Protocols

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the test compound.